2,4,6-Trichloro-5-fluoropyrimidine

Synthetic Chemistry Process Development Fluorination

This polyhalogenated pyrimidine offers three reactive chlorine sites and a 5-fluoro substituent, enabling precise regioselective functionalization for drug discovery and agrochemical development. Its electron-withdrawing fluorine enhances metabolic stability and reaction control versus non-fluorinated analogs. Ideal for synthesizing kinase inhibitors, GPCR modulators, and 5-fluorouracil.

Molecular Formula C4Cl3FN2
Molecular Weight 201.41 g/mol
CAS No. 6693-08-9
Cat. No. B1367479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloro-5-fluoropyrimidine
CAS6693-08-9
Molecular FormulaC4Cl3FN2
Molecular Weight201.41 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1Cl)Cl)Cl)F
InChIInChI=1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2
InChIKeyXXBZSPPWTVRISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloro-5-fluoropyrimidine (CAS 6693-08-9): Physical Properties, Synthesis Routes, and Procurement Considerations


2,4,6-Trichloro-5-fluoropyrimidine (CAS 6693-08-9) is a polyhalogenated pyrimidine derivative characterized by three chlorine substituents at the 2-, 4-, and 6-positions and a fluorine atom at the 5-position [1]. This heterocyclic scaffold serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, primarily due to the presence of multiple leaving groups that enable sequential, regioselective functionalization . The compound is typically procured as a low-melting white crystalline solid with a reported melting point of 37-38 °C and a boiling point of 82 °C at 11 Torr (or 222.5 °C at 760 mmHg) [2]. Its molecular formula is C4Cl3FN2, with a molecular weight of 201.41 g/mol and a calculated density of 1.737 g/cm³ [3].

Why Generic Substitution of 2,4,6-Trichloro-5-fluoropyrimidine (CAS 6693-08-9) Fails: Critical Procurement Risks


Direct substitution of 2,4,6-trichloro-5-fluoropyrimidine with its non-fluorinated analog (2,4,6-trichloropyrimidine) or other polyhalogenated pyrimidines is not feasible for applications requiring specific electronic or steric profiles. The presence of the electron-withdrawing fluorine atom at the 5-position fundamentally alters the π-electron density of the pyrimidine ring, thereby modulating the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions compared to the parent trichloro compound . Furthermore, the fluorine substituent introduces unique physicochemical properties, such as altered lipophilicity and metabolic stability, which are critical for downstream pharmaceutical applications . Simple replacement with a higher-yielding, lower-cost analog like 2,4,6-trichloropyrimidine would result in a different final product with potentially compromised biological activity or synthetic outcome. The following section provides quantitative evidence for these key performance differentiators.

Quantitative Evidence Guide: Verifiable Differentiation of 2,4,6-Trichloro-5-fluoropyrimidine (CAS 6693-08-9) vs. Analogs


Synthesis Yield Comparison: 2,4,6-Trichloro-5-fluoropyrimidine vs. 2,4,6-Trichloropyrimidine

The synthesis of 2,4,6-trichloro-5-fluoropyrimidine via chlorination of 5-fluorobarbituric acid derivatives or back-chlorination of tetrafluoropyrimidine typically results in significantly lower yields compared to the well-established synthesis of its non-fluorinated analog, 2,4,6-trichloropyrimidine. Reported yields for the target compound range from 28% to 48%, depending on the specific route, while 2,4,6-trichloropyrimidine is routinely synthesized in yields of 80-95% [1][2]. This lower yield directly impacts the cost of goods, making it a critical factor in procurement decisions and highlighting a key synthetic challenge that differentiates the two compounds. [3][4]

Synthetic Chemistry Process Development Fluorination

Boiling Point and Volatility: Physical Property Distinction from 2,4,6-Trichloropyrimidine

The introduction of a fluorine atom significantly alters the volatility of the compound. 2,4,6-Trichloro-5-fluoropyrimidine has a reported boiling point of 82 °C at 11 Torr (222.5 °C at 760 mmHg), which is notably lower than that of 2,4,6-trichloropyrimidine, which boils at approximately 85-87 °C at 14 mbar (or 210-215 °C at 760 mmHg) [1][2]. This difference in boiling point under reduced pressure can be exploited during purification by fractional distillation, where the fluorinated analog may be separated from its non-fluorinated counterpart or from other reaction byproducts. [3]

Physical Chemistry Purification Distillation

Enhanced Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) vs. 2,4,6-Trichloropyrimidine

The presence of the strong electron-withdrawing fluorine atom at the 5-position of the pyrimidine ring is known to increase the electrophilicity of the carbon centers at the 2-, 4-, and 6-positions, thereby accelerating SNAr reactions. More importantly, it modulates the regioselectivity of the first substitution. While both 2,4,6-trichloro-5-fluoropyrimidine and 2,4,6-trichloropyrimidine exhibit a preference for initial substitution at the 4-position, the electronic influence of the 5-fluoro group can enhance this selectivity, potentially leading to fewer undesired regioisomers and higher yields of the desired monosubstituted product [1]. This is particularly relevant for sequential functionalization strategies where high regiocontrol is paramount. [2]

Organic Synthesis Reaction Selectivity Medicinal Chemistry

Best Research and Industrial Application Scenarios for 2,4,6-Trichloro-5-fluoropyrimidine (CAS 6693-08-9)


Synthesis of 5-Fluorouracil and Related Anticancer Agents

2,4,6-Trichloro-5-fluoropyrimidine is a key intermediate in the synthesis of 5-fluorouracil, a widely used antineoplastic agent. The synthetic route involves selective chlorine/fluorine exchange and hydrogenolysis, leveraging the unique reactivity of the 5-fluoro-2,4,6-trichloro scaffold. Alternative routes using non-fluorinated pyrimidines would require a separate fluorination step, adding complexity and reducing overall efficiency. The reported 77% yield for the conversion to 5-fluorouracil underscores the compound's utility in this critical application .

Scaffold for Kinase Inhibitors and Other Pharmaceuticals

The compound's three reactive chlorine atoms and a metabolically stable fluorine atom make it an ideal scaffold for constructing diverse libraries of trisubstituted pyrimidines, a privileged structure in kinase inhibitor and GPCR modulator design. Patents describe its use in the synthesis of polyheterocyclic substituted pyrimidine derivatives and tricyclic dihydroimidazopyrimidinone derivatives, highlighting its role in medicinal chemistry programs targeting cancer and other diseases [1][2]. The 5-fluoro group often improves metabolic stability and binding affinity compared to non-fluorinated analogs.

Precursor for Agrochemicals and Specialty Chemicals

As noted in early patent literature, fluorinated pyrimidines, including 2,4,6-trichloro-5-fluoropyrimidine, are useful as intermediates for producing agrochemicals (pesticides, herbicides) and dyestuffs [3]. The ability to sequentially introduce various nucleophiles allows for the precise tuning of biological activity and physicochemical properties. The distinct boiling point of the compound also facilitates its purification during large-scale manufacturing, a key advantage for industrial procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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